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Compound of Interest

Compound Name:
N2,N2-dimethylpyridine-2,4-

diamine

Cat. No.: B1291724 Get Quote

A detailed analysis of the structure-activity relationships (SAR) for a series of N2,N4-

disubstituted pyrimidine-2,4-diamine analogs reveals critical insights for the design of potent

cyclin-dependent kinase (CDK) inhibitors. While a comprehensive SAR study on N2,N2-
dimethylpyridine-2,4-diamine analogs is not readily available in the public domain, the

following guide presents a comparative analysis of a closely related and well-documented

series of pyrimidine-2,4-diamine derivatives. This serves as a valuable surrogate for

understanding the key molecular interactions and structural modifications that drive inhibitory

activity against cancer-relevant kinases.

A series of novel N2,N4-disubstituted pyrimidine-2,4-diamines were designed and synthesized

to explore their inhibitory potential against CDK2/cyclin A and CDK9/cyclin T1.[1] The

compounds' efficacy was also evaluated through antiproliferative assays against various tumor

cell lines.[1] The findings from these studies provide a robust framework for guiding further drug

development efforts in this chemical space.

Comparative Analysis of Inhibitory Activity
The synthesized analogs of the N2,N4-disubstituted pyrimidine-2,4-diamine scaffold were

evaluated for their in vitro inhibitory activity against CDK2/cyclin A and CDK9/cyclin T1. The

half-maximal inhibitory concentrations (IC50) were determined and are presented in the table
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below. Additionally, the antiproliferative activity of these compounds was assessed against the

MDA-MB-231 triple-negative breast cancer cell line.

Compound ID Modifications
CDK2/cyclin A
IC50 (nM)[1]

CDK9/cyclin
T1 IC50 (nM)[1]

MDA-MB-231
IC50 (µM)[1]

2a

R1 = 4-

fluorophenyl, R2

= N,N-

dimethylglycine

150 120 1.2

2d

R1 = 4-

chlorophenyl, R2

= N,N-

dimethylglycine

110 95 1.5

3b

R1 = 4-

fluorophenyl, R2

= 4-(N,N-

dimethylamino)p

henyl

210 180 2.1

3c

R1 = 4-

fluorophenyl, R2

= 4-

morpholinopheny

l

95 65 3.5

3g

R1 = 4-

fluorophenyl, R2

= 4-(4-

methylpiperazin-

1-yl)phenyl

83 78 4.2

Structure-Activity Relationship (SAR) Insights
The analysis of the data reveals several key SAR trends:
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Substitution at the N4-phenyl ring: Halogen substitutions, such as fluorine and chlorine, at

the para-position of the N4-phenyl ring (R1) were well-tolerated and contributed to potent

CDK inhibition.

Variations at the N2-position: A range of substituents at the N2-position (R2) significantly

influenced the inhibitory activity.

The presence of a basic amino group, such as in the N,N-dimethylglycine moiety, was

found to be favorable for activity.

More complex aromatic and heterocyclic systems at this position also yielded potent

inhibitors. For instance, compounds with a 4-morpholinophenyl (3c) or a 4-(4-

methylpiperazin-1-yl)phenyl (3g) group at R2 displayed strong inhibition of both CDK2 and

CDK9.[1]

Experimental Protocols
In Vitro Kinase Inhibition Assay[1]
The inhibitory activity of the compounds against CDK2/cyclin A and CDK9/cyclin T1 was

determined using a mobility shift assay. The assays were performed in a final volume of 25 µL

containing the respective kinase, a fluorescently labeled peptide substrate, ATP, and the test

compound at varying concentrations. The reaction was incubated at room temperature for a

specified time and then stopped by the addition of a termination buffer. The substrate and

product peptides were separated by microfluidic capillary electrophoresis, and the kinase

activity was determined by quantifying the conversion of the substrate to the product. IC50

values were calculated from the dose-response curves.

Cell Proliferation Assay (SRB Assay)[1]
The antiproliferative activity of the compounds was evaluated using the Sulforhodamine B

(SRB) assay. Human cancer cell lines, including MDA-MB-231, were seeded in 96-well plates

and allowed to attach overnight. The cells were then treated with various concentrations of the

test compounds for 72 hours. After the incubation period, the cells were fixed with

trichloroacetic acid and stained with SRB dye. The protein-bound dye was solubilized with a

Tris base solution, and the absorbance was measured at 515 nm using a microplate reader.

The IC50 values were determined from the dose-response curves.
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK-mediated cell cycle regulation pathway and the

general workflow of the in vitro kinase inhibition assay.

Cell Cycle Progression

CDK Regulation

Cellular Processes

G1 Phase

S Phase G2 Phase M PhaseCyclin D / CDK4/6

Phosphorylates Rb
(Promotes G1/S transition)

Cyclin E / CDK2

Initiates DNA replication

Cyclin A / CDK2

Progresses S phase

Cyclin B / CDK1

Initiates mitosis

CDK9 / Cyclin T1

Gene Transcription

Phosphorylates RNA Pol II
(Promotes transcription elongation)

DNA Replication

Mitosis

Pyrimidine-2,4-diamine
Analogs

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: CDK-mediated cell cycle regulation and transcription, highlighting the inhibitory action

of pyrimidine-2,4-diamine analogs on CDK2 and CDK9.
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Caption: General experimental workflow for the in vitro kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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